molecular formula C27H15BrN2O3 B4599892 2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

Cat. No.: B4599892
M. Wt: 495.3 g/mol
InChI Key: VEQAGBYSOCCGKB-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a useful research compound. Its molecular formula is C27H15BrN2O3 and its molecular weight is 495.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.02660 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Acenaphtho[1,2-b]quinoxaline as a Novel Corrosion Inhibitor : A study investigated the efficacy of Acenaphtho[1,2-b]quinoxaline (AQ) as a corrosion inhibitor for mild steel in an acidic medium. It was found to be an effective inhibitor, with its efficiency increasing alongside its concentration. The adsorption behavior of AQ obeyed the Langmuir adsorption isotherm, and a zero-order kinetics relationship was observed for mild steel corrosion in the presence of AQ. A density functional theory (DFT) study provided insights into the mechanism of the inhibition action of AQ (Obot, Obi-Egbedi, & Odozi, 2010).

Organic Synthesis and Catalysis

Experimental and Theoretical Characterization of Organic Salt : The synthesis and characterization of an organic salt derived from quinoxaline, specifically 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), were reported. This study highlighted the compound's ionic nature, its bromide counterion, and its reactivity and stability, which were supported by computational studies. The mild, metal-free reaction conditions and high yield of this synthesis demonstrate its potential in generating new compounds of this class (Faizi et al., 2018).

Cytotoxicity and Anticancer Research

Selective Cytotoxicity and Ligand-Induced Apoptosis : A new acenaphtho[1,2-b]quinoxaline derivative was evaluated for its cytotoxic effects on various cancer cell lines through MTT and trypan blue exclusion tests. The compound exhibited significant cytotoxicity, especially on malignant cell lines, compared to non-malignant ones. Furthermore, its ability to induce apoptosis in K562 cells was confirmed via flow cytometry, indicating potential anticancer properties (Mahjoob et al., 2011).

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15BrN2O3/c28-18-10-7-15(8-11-18)23(31)14-33-27(32)17-9-12-21-22(13-17)30-26-20-6-2-4-16-3-1-5-19(24(16)20)25(26)29-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQAGBYSOCCGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Br)N=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
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2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

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